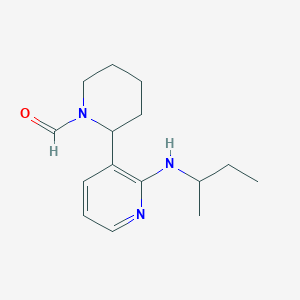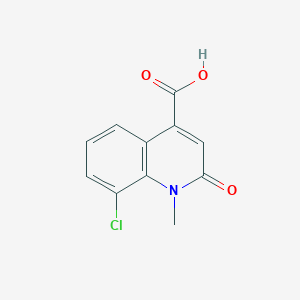![molecular formula C8H13N3O3 B15059545 (NZ)-N-[[1-(2,2-dimethoxyethyl)imidazol-2-yl]methylidene]hydroxylamine](/img/structure/B15059545.png)
(NZ)-N-[[1-(2,2-dimethoxyethyl)imidazol-2-yl]methylidene]hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(NZ)-N-[[1-(2,2-dimethoxyethyl)imidazol-2-yl]methylidene]hydroxylamine is a synthetic compound that belongs to the class of imidazole derivatives Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (NZ)-N-[[1-(2,2-dimethoxyethyl)imidazol-2-yl]methylidene]hydroxylamine typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring is synthesized through a cyclization reaction involving a dicarbonyl compound and an amine. This step often requires acidic or basic conditions to facilitate the cyclization.
Introduction of the Dimethoxyethyl Group: The 2,2-dimethoxyethyl group is introduced through an alkylation reaction. This step may involve the use of alkyl halides and a base to promote the substitution.
Formation of the Methylidene Linkage: The methylidene linkage is formed through a condensation reaction between the imidazole derivative and a suitable aldehyde or ketone.
Hydroxylamine Addition: The final step involves the addition of hydroxylamine to the methylidene group, forming the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxylamine group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the imidazole ring or the methylidene linkage to more saturated derivatives.
Substitution: The compound can participate in substitution reactions, especially at the imidazole ring, where electrophilic or nucleophilic reagents can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Saturated imidazole derivatives and reduced methylidene linkages.
Substitution Products: Various substituted imidazole derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry
(NZ)-N-[[1-(2,2-dimethoxyethyl)imidazol-2-yl]methylidene]hydroxylamine is used as a building block in organic synthesis
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its imidazole ring can interact with active sites of enzymes, potentially modulating their activity.
Medicine
The compound is investigated for its potential therapeutic applications, including antimicrobial and anticancer activities. Its ability to interact with biological targets makes it a promising candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial processes.
Mécanisme D'action
The mechanism of action of (NZ)-N-[[1-(2,2-dimethoxyethyl)imidazol-2-yl]methylidene]hydroxylamine involves its interaction with molecular targets, such as enzymes and receptors. The imidazole ring can form hydrogen bonds and coordinate with metal ions in the active sites of enzymes, potentially inhibiting their activity. The hydroxylamine group can also participate in redox reactions, modulating the redox state of biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (NZ)-N-[[1-(2,2-dimethoxyethyl)imidazol-2-yl]methylidene]amine
- (NZ)-N-[[1-(2,2-dimethoxyethyl)imidazol-2-yl]methylidene]hydrazine
- (NZ)-N-[[1-(2,2-dimethoxyethyl)imidazol-2-yl]methylidene]hydroxylamine derivatives
Uniqueness
This compound is unique due to the presence of both the imidazole ring and the hydroxylamine group. This combination imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and interact with biological targets sets it apart from other similar compounds.
Propriétés
Formule moléculaire |
C8H13N3O3 |
|---|---|
Poids moléculaire |
199.21 g/mol |
Nom IUPAC |
(NZ)-N-[[1-(2,2-dimethoxyethyl)imidazol-2-yl]methylidene]hydroxylamine |
InChI |
InChI=1S/C8H13N3O3/c1-13-8(14-2)6-11-4-3-9-7(11)5-10-12/h3-5,8,12H,6H2,1-2H3/b10-5- |
Clé InChI |
SULVYDYFKGMGEN-YHYXMXQVSA-N |
SMILES isomérique |
COC(CN1C=CN=C1/C=N\O)OC |
SMILES canonique |
COC(CN1C=CN=C1C=NO)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


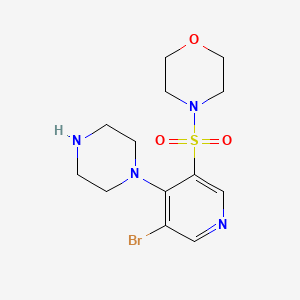
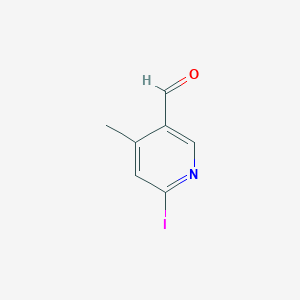
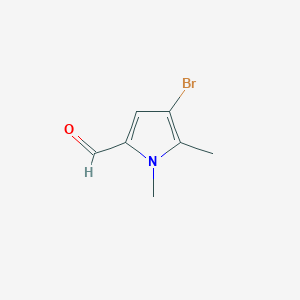
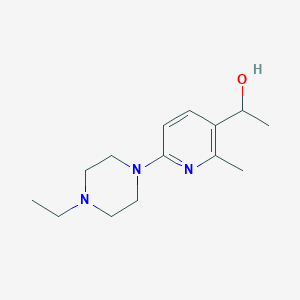

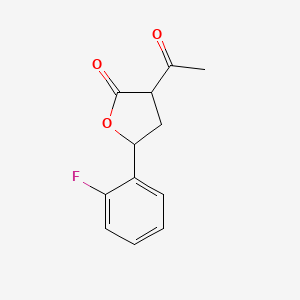
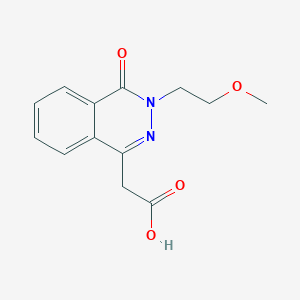

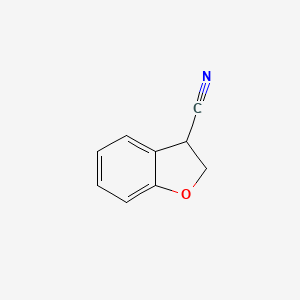
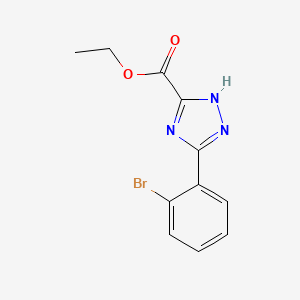
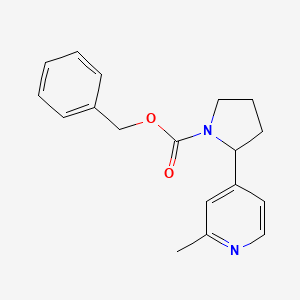
![(R)-5-Chloro-2-(pyrrolidin-2-YL)-1H-benzo[D]imidazole](/img/structure/B15059542.png)
